6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine is a chemical compound belonging to the class of bipyridines, which are characterized by the presence of two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential applications as a pharmacological agent, particularly as an inhibitor for various kinases involved in cellular signaling pathways.
The compound is classified under the category of aromatic amines, specifically as a substituted bipyridine. It is identified by its unique structure featuring a difluoromethyl group attached to one of the pyridine rings. The compound's CAS number is 117519-09-2, and it has been associated with various biological activities, particularly in the context of drug discovery and development .
The synthesis of 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine can be approached through several synthetic routes. A notable method involves the use of commercially available starting materials and several reaction steps that include protection and deprotection of functional groups, halogenation, and fluorination.
The molecular formula for 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine is CHFN with a molecular weight of approximately 196.56 g/mol. The structure features:
The InChI key for this compound is QAZZMFLLNSJCLW-UHFFFAOYSA-N, which provides a unique identifier for database searches .
6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine can undergo various chemical reactions typical for amines and aromatic compounds:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles.
The mechanism of action for 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine primarily involves its interaction with specific kinase targets within cellular signaling pathways.
The physical properties of 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine include:
Chemical properties include:
6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine has several applications in scientific research:
AAK1 is a serine/threonine kinase within the Numb-associated kinase (NAK) family, ubiquitously expressed in the central nervous system (CNS). Its primary function involves regulating clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit of the adaptor protein complex-2 (AP-2) at Thr156. This phosphorylation event enhances the binding affinity of AP-2 to tyrosine-based sorting motifs on transmembrane cargo receptors, thereby facilitating vesicle formation and receptor internalization [1] [3]. In the context of neuropathic pain, AAK1 activity modulates the endocytosis of key neurotransmitter receptors—such as GABAA receptors and adrenergic receptors—thereby influencing neuronal excitability and pain signal transmission [4] [8]. Genetic knockout studies demonstrate that AAK1-/- mice exhibit reduced pain sensitivity, specifically through preserved surface expression of inhibitory receptors that dampen nociceptive signaling [6].
AAK1-Dependent Pathways in Pain Modulation
Table 1: Biological Functions of AAK1 in Pain Pathways
Function | Mechanism | Pain Relevance |
---|---|---|
AP-2 μ2 Phosphorylation | Enhances cargo-receptor binding for CME | Modulates receptor availability (e.g., GABAA, α2-adrenergic) |
LRP6 Endocytosis | Terminates WNT/β-catenin signaling via clathrin-coated pits | Limits pro-nociceptive gene expression |
ErbB4 Trafficking | Regulates Neuregulin-1/ErbB4 membrane retention | Impacts neuropathic pain and schizophrenia phenotypes |
Preclinical validation of AAK1 inhibition emerged from large-scale phenotypic screens of 3,097 mouse knockout lines. AAK1-/- mice displayed normal acute pain responses but significantly attenuated persistent pain in Phase II formalin tests and failed to develop tactile allodynia after spinal nerve ligation (SNL) [6]. Small-molecule AAK1 inhibitors, including the bi(hetero)aryl ether derivative BMS-986176/LX-9211 (structurally related to 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine), replicated these effects:
Table 2: Efficacy of AAK1 Inhibitors in Preclinical Pain Models
Model | Intervention | Key Outcome | Reference |
---|---|---|---|
Mouse Formalin Test | AAK1-/- KO | ↓ Phase II pain behaviors (p < 0.01) | [6] |
Rat Spinal Nerve Ligation | LX9211 (oral) | Reversed tactile allodynia; ED50 = 10 mg/kg | [6] |
Rat Diabetic Neuropathy | LX9211 (oral) | Normalized mechanical hypersensitivity | [6] |
Rat CCI + Electrophysiology | LP-935509 (i.t.) | ↓ Spontaneous spinal neuronal activity (p < 0.001) | [6] |
AAK1’s role in CME extends beyond generic vesicle formation to precise regulation of pain-relevant receptors through two interconnected mechanisms:
Receptor Trafficking Dynamics
Inhibition of AAK1 kinase activity blocks phosphorylation of AP-2M1 (Thr156), reducing its affinity for endocytic cargo motifs. This preserves membrane residency of:
WNT Signaling Feedback Loop
WNT ligand binding induces a delayed (8–10 hr) AAK1-dependent phosphorylation of AP-2M1, forming a negative feedback loop to limit signal duration. Consequently, AAK1 inhibitors enhance β-catenin stabilization and transcriptional activity, as demonstrated by TOPFlash reporter assays [3]:
WNT3A Ligand → LRP6/FZD Activation → Signalosome Formation → ↑ PIP₂/Clathrin Recruitment ↓ (8–10 hr delay) → AAK1 Activation → AP-2M1 Phosphorylation → LRP6 Endocytosis → Signal Termination
This mechanism positions AAK1 as a temporal regulator of WNT-mediated plasticity in pain pathways.
Table 3: Molecular Interactions of AAK1 in Clathrin-Mediated Endocytosis
Target | Interaction with AAK1 | Functional Outcome |
---|---|---|
AP-2M1 (Thr156) | Direct phosphorylation | Activates AP-2 for cargo binding; enhances CME efficiency |
Clathrin Heavy Chain | Binds AAK1 kinase domain | Stimulates AAK1 enzymatic activity |
LRP6 | AAK1-dependent endocytosis via AP-2/clathrin coats | Limits duration of WNT/β-catenin signaling |
ErbB4 | AAK1 silencing increases membrane retention | Potentiates Neuregulin-1-induced neurite outgrowth |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3